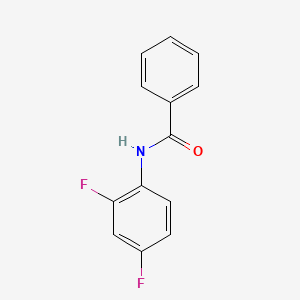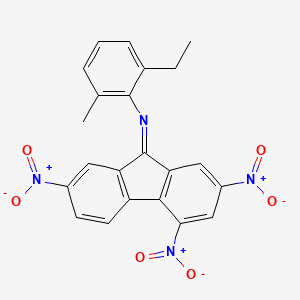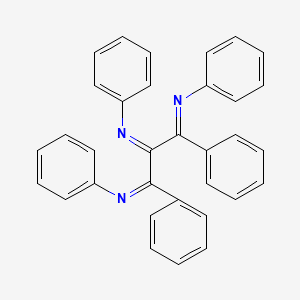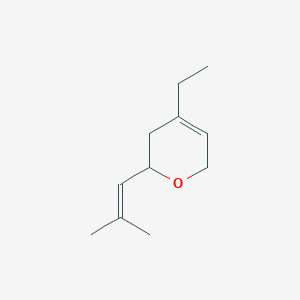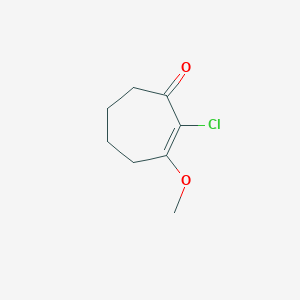![molecular formula C7H7IO4 B12563686 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester CAS No. 179381-42-1](/img/structure/B12563686.png)
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester is an organic compound with a unique structure that includes an iodoacetyl group and a butynoic acid ester
Preparation Methods
The synthesis of 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester typically involves the esterification of 2-butynoic acid with methanol in the presence of an acid catalyst. The iodoacetyl group is introduced through a subsequent reaction with iodoacetic acid or its derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester involves its reactivity towards nucleophiles. The iodoacetyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester can be compared with similar compounds such as:
2-Butynoic acid, 4-oxo-, methyl ester: Lacks the iodoacetyl group, making it less reactive in nucleophilic substitution reactions.
2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester: Contains a phenyl group instead of an iodoacetyl group, leading to different reactivity and applications.
2-Butynoic acid, 4-oxo-, ethyl ester: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.
Properties
CAS No. |
179381-42-1 |
|---|---|
Molecular Formula |
C7H7IO4 |
Molecular Weight |
282.03 g/mol |
IUPAC Name |
methyl 4-(2-iodoacetyl)oxybut-2-ynoate |
InChI |
InChI=1S/C7H7IO4/c1-11-6(9)3-2-4-12-7(10)5-8/h4-5H2,1H3 |
InChI Key |
XOBAUCQASHYIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
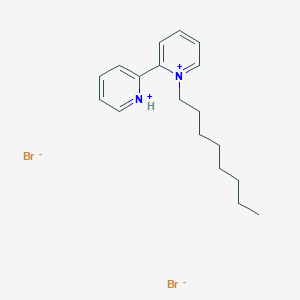
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
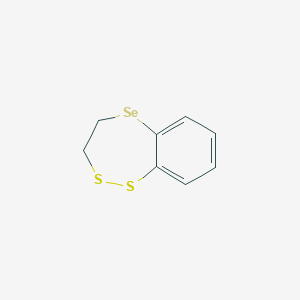
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
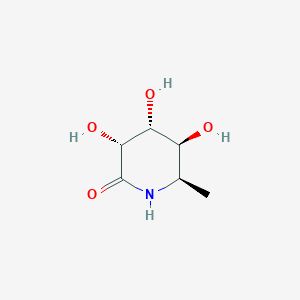
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
